molecular formula C14H12O5 B2556262 5-[(2-Acetylphenoxy)methyl]-2-furoic acid CAS No. 1024322-96-0

5-[(2-Acetylphenoxy)methyl]-2-furoic acid

Cat. No.: B2556262
CAS No.: 1024322-96-0
M. Wt: 260.245
InChI Key: SFKPRWXGJAXWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Acetylphenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C14H12O5. It is known for its unique structure, which includes a furoic acid moiety linked to an acetylphenoxy group via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Acetylphenoxy)methyl]-2-furoic acid typically involves the reaction of 2-acetylphenol with a furoic acid derivative. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a furoic acid derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Acetylphenoxy)methyl]-2-furoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the furoic acid moiety can produce furan derivatives .

Scientific Research Applications

5-[(2-Acetylphenoxy)methyl]-2-furoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-[(2-Acetylphenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The acetylphenoxy group can interact with enzymes and receptors, modulating their activity. The furoic acid moiety may also play a role in its biological effects by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Hydroxyphenoxy)methyl]-2-furoic acid
  • 5-[(2-Methoxyphenoxy)methyl]-2-furoic acid
  • 5-[(2-Chlorophenoxy)methyl]-2-furoic acid

Uniqueness

5-[(2-Acetylphenoxy)methyl]-2-furoic acid is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents on the phenoxy group .

Biological Activity

5-[(2-Acetylphenoxy)methyl]-2-furoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C13H12O4
  • SMILES Notation : CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O

The compound features a furoic acid moiety linked to an acetylphenoxy group, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Mycobacterium tuberculosis

In vitro studies have shown that this compound can inhibit the growth of these pathogens, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : The compound disrupts the cell cycle, leading to reduced tumor growth.
  • Induction of apoptosis : It activates apoptotic pathways, promoting programmed cell death in malignant cells.

A notable study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models of cancer .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to cell damage and death.
  • Modulation of Cell Signaling Pathways : The compound may alter signaling pathways associated with inflammation and cell survival, enhancing its therapeutic effects against tumors and infections .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains. The results indicated:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Mycobacterium tuberculosis15

The compound demonstrated a strong inhibitory effect, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another study focused on the anticancer effects, this compound was administered to mice with induced tumors. The findings were as follows:

Treatment GroupTumor Size Reduction (%)
Control0
Low Dose25
High Dose50

The high-dose group showed a remarkable reduction in tumor size, indicating the compound's potential as an effective anticancer treatment .

Properties

IUPAC Name

5-[(2-acetylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-9(15)11-4-2-3-5-12(11)18-8-10-6-7-13(19-10)14(16)17/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKPRWXGJAXWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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